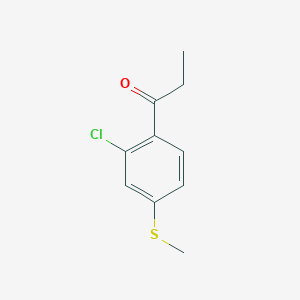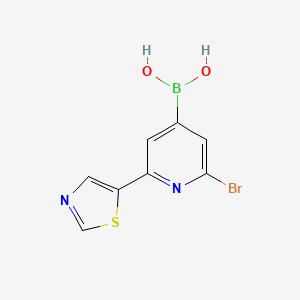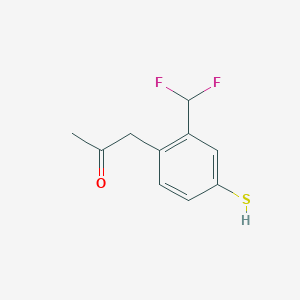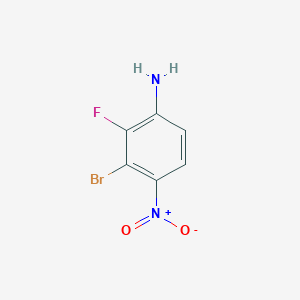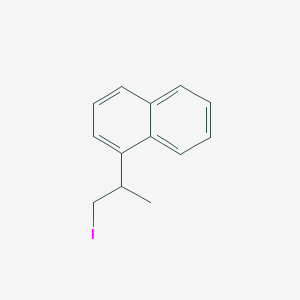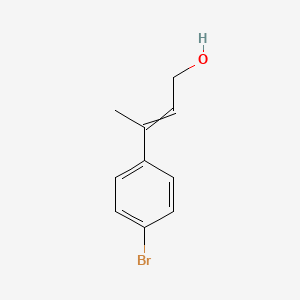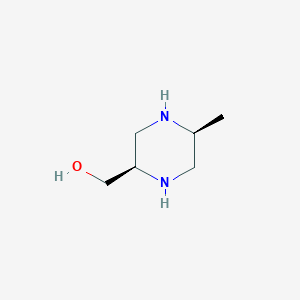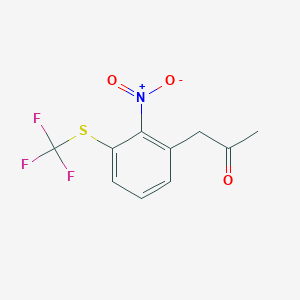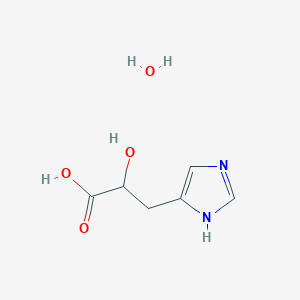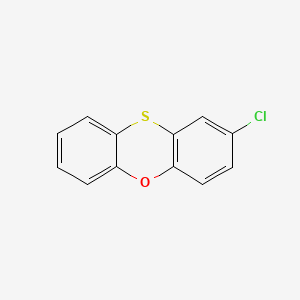
2-Chlorophenoxathiin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenoxathiin can be achieved through a two-step process involving iron and copper-mediated reactions . The first step involves the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide , catalyzed by iron(III) triflimide and bis(4-methoxyphenyl)sulfane . The second step involves a copper-mediated Ullmann-type C–O bond-forming cyclization reaction to produce the phenoxathiin structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to facilitate the synthesis under controlled conditions. The process typically involves heating and refluxing the reaction mixture, followed by purification steps such as crystallization and filtration to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorophenoxathiin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxathiin derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Chlorophenoxathiin has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Chlorophenoxathiin involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxathiin: The parent compound without the chlorine substituent.
2-Chlorophenothiazine: A structurally similar compound with a nitrogen atom in place of the oxygen atom in the central ring.
Uniqueness
2-Chlorophenoxathiin is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of specialized materials and potential therapeutic agents.
Propriétés
Numéro CAS |
10230-34-9 |
|---|---|
Formule moléculaire |
C12H7ClOS |
Poids moléculaire |
234.70 g/mol |
Nom IUPAC |
2-chlorophenoxathiine |
InChI |
InChI=1S/C12H7ClOS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7H |
Clé InChI |
QQGJRVZIBGEUGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



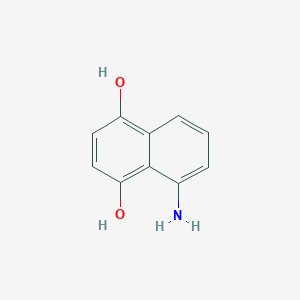
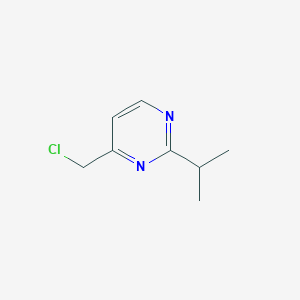
![2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile](/img/structure/B14070978.png)
